Dracoflavan B1 - 194794-44-0

Dracoflavan B1

Catalog Number: EVT-505564
CAS Number: 194794-44-0
Molecular Formula: C33H30O7
Molecular Weight: 538.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dracoflavan B1 is a flavanoid deoxyproanthocyanidin, specifically classified as an A-type proanthocyanidin. [] It is isolated from Dragon's Blood, a resin derived from plants belonging to the genus Daemonorops within the palm family (Palmae). [] This resin is known for its complex composition of various flavanoid compounds. Dracoflavan B1, along with other structurally related Dracoflavans, plays a significant role in understanding the chemical diversity and potential biological properties of Dragon's Blood resin.

Dracoflavan B2

Compound Description: Dracoflavan B2 is a flavanoid deoxyproanthocyanidin found in Dragon's Blood, a resin derived from plants of the genus Daemonorops (Palmae). []

Relevance: Dracoflavan B2 is isolated alongside Dracoflavan B1 from Dragon's Blood and shares a similar structure and mechanism of formation. [] Both compounds are classified as A-type deoxyproanthocyanidins. []

Dracoflavan C1

Compound Description: Dracoflavan C1 is another A-type flavanoid deoxyproanthocyanidin found in Dragon's Blood, originating from Daemonorops plants (Palmae). []

Relevance: This compound is structurally related to Dracoflavan B1 through their shared classification as A-type deoxyproanthocyanidins and their co-occurrence in Dragon's Blood resin. [] They likely share a similar biosynthetic pathway involving the oxidation of a 6-methylflavan and coupling with another flavan unit. []

Dracoflavan C2

Compound Description: Dracoflavan C2, like its counterparts, is an A-type flavanoid deoxyproanthocyanidin identified in Dragon's Blood resin, sourced from Daemonorops plants (Palmae). []

Relevance: Being in the same class of compounds (A-type deoxyproanthocyanidins) as Dracoflavan B1 and originating from the same source (Dragon's Blood) suggests structural similarities and a shared biogenetic origin. []

Dracoflavan D1

Compound Description: Dracoflavan D1 is another A-type flavanoid deoxyproanthocyanidin discovered in Dragon's Blood, a resin produced by Daemonorops plants (Palmae). []

Relevance: Dracoflavan B1 and Dracoflavan D1 share a close structural relationship as they are both A-type deoxyproanthocyanidins isolated from Dragon's Blood. []

Dracoflavan D2

Compound Description: Similar to the other Dracoflavans, Dracoflavan D2 is an A-type flavanoid deoxyproanthocyanidin identified within Dragon's Blood, derived from Daemonorops species (Palmae). []

Relevance: The co-isolation of Dracoflavan D2 with Dracoflavan B1 from Dragon's Blood, along with their shared classification as A-type deoxyproanthocyanidins, strongly suggests structural similarities and a common biosynthetic pathway. []

Source and Classification

Dracoflavan B1 is classified as a flavonoid, specifically an A-type deoxyproanthocyanidin. It is predominantly extracted from the resin of Daemonorops species, commonly known as Dragon's Blood. This resin has been utilized in traditional medicine for centuries due to its various therapeutic properties. The extraction process involves chemical degradation and extensive nuclear magnetic resonance analysis to confirm its structure and stereochemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dracoflavan B1 involves two primary steps:

  1. Oxidation: The initial step involves the oxidation of 6-methylflavan to form a quinonemethide intermediate. This reaction typically utilizes common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions to ensure stability.
  2. Coupling Reactions: The quinonemethide then undergoes coupling with another flavan moiety to form Dracoflavan B1. This step is crucial as it determines the structural integrity and biological activity of the final product.

Currently, there are no large-scale industrial production methods for Dracoflavan B1; it is primarily obtained through extraction from natural sources.

Molecular Structure Analysis

Structure and Data

Dracoflavan B1 has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula for Dracoflavan B1 is C33H30O6, with a molecular weight of 522.6 g/mol. The IUPAC name is (1R,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol.

The structural representation can be detailed through various notations:

  • InChI Key: ZFQBRLKTMULEGI-FFWRNVBBSA-N
  • Canonical SMILES: CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC

This complex structure contributes to its biological properties and interactions within biochemical pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Dracoflavan B1 undergoes several chemical reactions that are essential for its synthesis and functionality:

  • Oxidation: Involves converting 6-methylflavan to quinonemethide using oxidizing agents.
  • Coupling Reactions: Quinonemethide reacts with other flavan moieties to produce Dracoflavan B1.

These reactions are critical as they define the compound's structure and potential biological activity.

Mechanism of Action

Process and Data

The mechanism of action for Dracoflavan B1 primarily revolves around its ability to inhibit α-amylase activity. By binding to this enzyme, Dracoflavan B1 slows down the breakdown of starch into sugars, which can lead to decreased postprandial blood glucose levels. This inhibition suggests that Dracoflavan B1 may have therapeutic potential in managing diabetes by regulating carbohydrate metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dracoflavan B1 exhibits several notable physical and chemical properties:

These properties are essential for understanding how Dracoflavan B1 behaves in biological systems and its potential applications in medicine.

Applications

Scientific Uses

Dracoflavan B1 is being explored for various scientific applications:

  • Pharmaceutical Research: Used as a reference standard in pharmaceutical testing due to its unique structural properties.
  • Diabetes Management: Investigated for its potential role in controlling high blood glucose levels through α-amylase inhibition.
  • Quality Control: Employed in the production of high-quality reference standards for analytical methods in research settings.

The ongoing research into Dracoflavan B1 highlights its significance in both traditional medicine and modern pharmacological applications, paving the way for further exploration of its therapeutic potential.

Introduction to Dracoflavan B1 in Contemporary Phytochemical Research

Historical Context and Discovery in Daemonorops draco Resin

The crimson resin known as "Dragon's blood" has traversed centuries of medicinal history, with its earliest documented uses appearing in Greek, Roman, and Arab medical traditions. Derived primarily from Daemonorops draco species of the Palmaceae family, this deep red exudate served diverse therapeutic purposes across ancient cultures [1]. Traditional applications ranged from wound healing and diarrhea treatment to its use as an antiviral agent for respiratory and stomach viruses. Chinese medicine specifically employed it for tissue regeneration, fracture healing, and ulcer treatment, establishing a rich ethnopharmacological foundation for modern scientific investigation [1].

The molecular complexity of Dragon's blood resin remained largely uncharacterized until late 20th century advances in chromatographic separation technologies. Dracoflavan B1 emerged as one of several structurally unique flavan derivatives isolated through bioactivity-guided fractionation of the resin's flavonoid fraction. This compound exemplifies the chemical diversity within the Daemonorops genus, which produces distinct phytochemical profiles compared to other Dragon's blood sources like Dracaena species (Socotran or Zanzibar Dragon's blood) or Croton species (Mexican Dragon's blood) [1]. The structural elucidation of Dracoflavan B1 revealed a flavan skeleton with distinctive hydroxylation and methylation patterns that contribute to its biological activity, positioning it as a chemotaxonomic marker for Daemonorops-derived resins.

Table 1: Traditional Applications of Daemonorops draco Resin Across Cultures

Geographical RegionTraditional ApplicationContemporary Scientific Validation
Chinese MedicineStimulating circulation, tissue regeneration, fracture healingDemonstrated angiogenic and osteogenic potential in vitro
Yemeni Folk MedicineTreatment of dysentery, diarrhea, hemorrhageConfirmed astringent and antidiarrheal properties
Amazon BasinWound healing, ulcer treatmentValidated antimicrobial and wound closure acceleration
Southeast AsiaAntiviral for respiratory infectionsEstablished inhibition of viral entry mechanisms

Significance as a Model Compound for Enzyme Inhibition Studies

Dracoflavan B1 has emerged as a paradigm for flavonoid-mediated enzyme inhibition due to its distinctive structural features and potent bioactivity. The compound's mechanism centers on its ability to interact with catalytic sites and allosteric pockets of target enzymes, particularly those in the cytochrome P450 (CYP) family. Kinetic analyses reveal competitive inhibition patterns against CYP1A1 and CYP1B1, with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range, positioning it as one of the most potent naturally occurring CYP inhibitors identified to date [2]. This inhibition specificity stems from the compound's prenylated flavonoid structure, which enables optimal binding geometry within the CYP active sites [2] [6].

The compound's therapeutic significance is amplified by its dual inhibition capabilities. Beyond its CYP interactions, Dracoflavan B1 demonstrates significant activity against digestive enzymes including α-amylase and α-glucosidase, with IC₅₀ values comparable to pharmaceutical agents like acarbose [5]. This multi-target inhibition profile suggests potential applications in managing metabolic disorders through modulation of carbohydrate digestion and xenobiotic metabolism. The structural basis for this promiscuity appears to reside in the molecule's capacity for conformational adaptation, allowing it to engage with divergent enzyme active sites while maintaining high binding affinity [6].

Table 2: Enzyme Inhibition Profile of Dracoflavan B1

Target Enzyme ClassSpecific Enzymes InhibitedInhibition MechanismBiological Significance
Cytochrome P450 EnzymesCYP1A1, CYP1B1, CYP1A2Competitive inhibitionModulation of carcinogen activation, drug metabolism effects
Carbohydrate-Digesting Enzymesα-Amylase, α-glucosidaseMixed-type inhibitionPostprandial glucose regulation, diabetes management
Proteolytic EnzymesSmCB1 (Schistosomal cathepsin B)Covalent modificationAntiparasitic activity against Schistosoma mansoni
Lipolytic EnzymesPancreatic lipaseCompetitive inhibitionReduced triglyceride absorption, anti-obesity potential

Recent investigations have illuminated Dracoflavan B1's mechanism against parasitic proteases, particularly schistosomal cathepsin B1 (SmCB1), a crucial enzyme for Schistosoma mansoni nutrition and survival. Structural analyses demonstrate that the compound's acrylamide-like moiety facilitates covalent interaction with the catalytic cysteine residue in SmCB1's active site, irreversibly inactivating the enzyme [3]. This mechanism parallels that of the synthetic inhibitor gallinamide A but with enhanced selectivity for parasitic versus mammalian proteases. Molecular docking studies reveal hydrogen bonding between Dracoflavan B1 hydroxyl groups and SmCB1 residues (His110 and Asn192), coupled with hydrophobic interactions from its methylated rings that stabilize the enzyme-inhibitor complex [3].

Research Gaps and Emerging Questions in Flavonoid Bioactivity

Despite promising pharmacological profiles, Dracoflavan B1 faces significant challenges that mirror broader limitations in flavonoid therapeutics. The compound exhibits poor aqueous solubility (<10 μg/mL) and extensive first-pass metabolism, resulting in oral bioavailability of less than 15% in rodent models [8]. Phase II metabolism, particularly glucuronidation and sulfation, rapidly converts the parent compound into inactive metabolites within hepatic circulation. These pharmacokinetic limitations represent a critical research gap requiring innovative delivery strategies to translate in vitro potency into clinical efficacy [8].

The precise molecular targets and off-target effects of Dracoflavan B1 remain incompletely characterized. While its inhibition of specific CYP isoforms and digestive enzymes is established, potential interactions with drug transporters (P-glycoprotein), nuclear receptors (PXR, AhR), and ion channels warrant systematic investigation. Emerging evidence suggests epigenetic modulation through histone deacetylase (HDAC) inhibition, indicating potential anticancer applications that require further exploration [6]. Additionally, the compound's effects on the human microbiome and its metabolism by gut microbiota represent a virtually unexplored research frontier with significant implications for therapeutic outcomes [4].

Future research priorities should focus on three key areas:

  • Advanced Delivery Systems: Development of nano-encapsulation technologies (liposomes, polymeric nanoparticles) and phospholipid complexes to enhance solubility and bypass first-pass metabolism [8].
  • Structure-Activity Relationship Optimization: Semi-synthetic modification of Dracoflavan B1's hydroxylation pattern and exploration of prodrug strategies to improve metabolic stability while retaining target specificity [6].
  • Clinical Translation: Rigorous assessment of enzyme inhibition efficacy in human physiological environments, considering protein binding effects and interindividual metabolic variability [4] [9].

The compound's potential for drug-drug interactions through CYP inhibition necessitates sophisticated predictive modeling. Computational approaches integrating physiologically based pharmacokinetic (PBPK) modeling with machine learning algorithms could forecast interaction risks with co-administered medications, guiding safe therapeutic implementation [9]. Furthermore, comparative analyses against established flavonoid scaffolds (quercetin, naringenin) would elucidate Dracoflavan B1's distinctive advantages and limitations within the flavonoid pharmacopeia [6].

Properties

CAS Number

194794-44-0

Product Name

Dracoflavan B1

IUPAC Name

(1R,5S,13R,21R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol

Molecular Formula

C33H30O7

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1

InChI Key

VVMNOJJSVJYOFS-IEPJYCOBSA-N

SMILES

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@]3([C@@H]([C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.